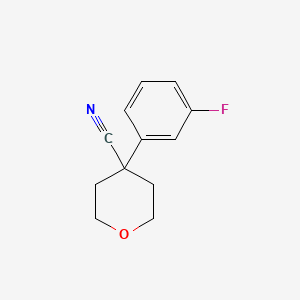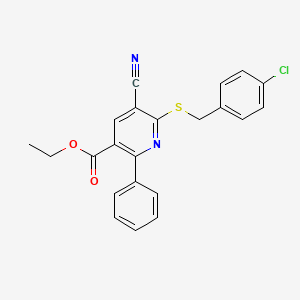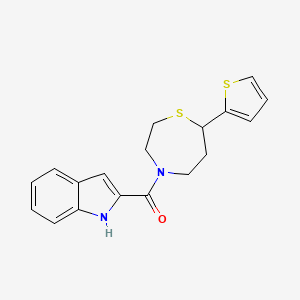
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide, also known as L-NAME, is a commonly used inhibitor of nitric oxide synthase (NOS) in scientific research. This compound is widely used to study the physiological and biochemical effects of nitric oxide (NO) in various biological systems.
Mecanismo De Acción
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide inhibits NOS activity by binding to the heme group of the enzyme and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which can have various physiological and biochemical effects depending on the biological system being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide depend on the biological system being studied. In the cardiovascular system, inhibition of NOS activity can result in vasoconstriction and increased blood pressure. In the nervous system, inhibition of NOS activity can affect neurotransmitter release and synaptic plasticity. In the immune system, inhibition of NOS activity can affect cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide in lab experiments include its specificity for NOS inhibition and its ability to modulate NO production in various biological systems. However, the limitations of using this compound include its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are many future directions for the use of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide in scientific research. One direction is the development of more specific NOS inhibitors that can target individual isoforms of the enzyme. Another direction is the study of the role of NO in various disease states, such as neurodegenerative diseases and inflammatory disorders. Additionally, the use of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide in combination with other compounds may provide new insights into the physiological and biochemical effects of NO in various biological systems.
Métodos De Síntesis
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-amino-1,2,4-oxadiazole in the presence of a base to form the desired product. The product is then treated with methanesulfonyl chloride to form N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is widely used in scientific research to study the physiological and biochemical effects of nitric oxide. It is commonly used to inhibit NOS activity in various biological systems, including cardiovascular, nervous, and immune systems. This compound is also used to study the role of NO in various disease states, such as hypertension, diabetes, and cancer.
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S/c1-13-5-6(3-9-13)8-11-7(16-12-8)4-10-17(2,14)15/h3,5,10H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSBIXFVNZICCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2752977.png)
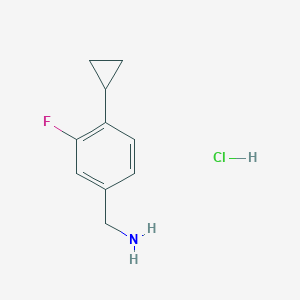
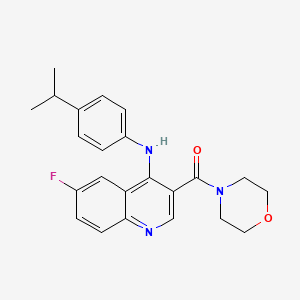
![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)

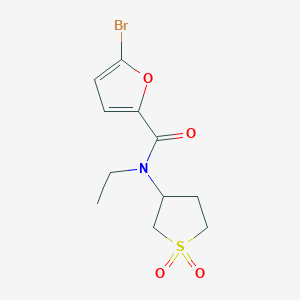
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)
![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)
